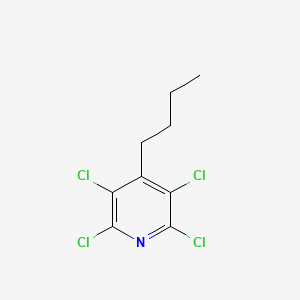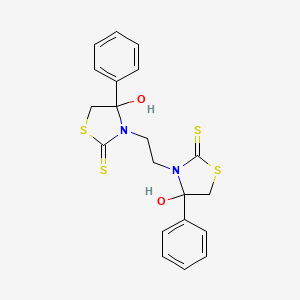
3,3'-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is an organic compound that belongs to the class of thiazolidinethiones This compound is characterized by the presence of two thiazolidinethione rings connected by an ethylene bridge, with each ring substituted by a hydroxy and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) typically involves the reaction of 4-hydroxy-4-phenyl-2-thiazolidinethione with ethylene dibromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the ethylene bridge between the two thiazolidinethione rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazolidinethione rings can be reduced to thiazolidines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: It can be used in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) involves its interaction with specific molecular targets and pathways. The hydroxy and thiazolidinethione groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-phenyl-2-thiazolidinethione: A precursor in the synthesis of 3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione).
3,3’-Arylidenebis(4-hydroxycoumarins): Compounds with similar structural features but different biological activities.
Dimethyl (substituted phenyl)(phenylamino)methyl phosphonates: Compounds with similar synthetic routes and applications.
Uniqueness
3,3’-Ethylenebis(4-hydroxy-4-phenyl-2-thiazolidinethione) is unique due to its dual thiazolidinethione rings connected by an ethylene bridge, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
23509-83-3 |
|---|---|
Molekularformel |
C20H20N2O2S4 |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
4-hydroxy-3-[2-(4-hydroxy-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C20H20N2O2S4/c23-19(15-7-3-1-4-8-15)13-27-17(25)21(19)11-12-22-18(26)28-14-20(22,24)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2 |
InChI-Schlüssel |
IUEUIOIHCUBHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=S)S1)CCN2C(=S)SCC2(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
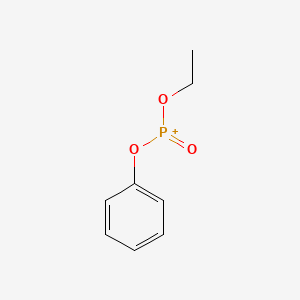

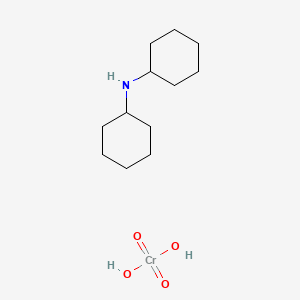
![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)

![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
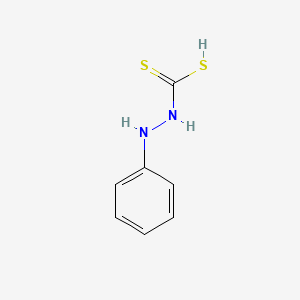
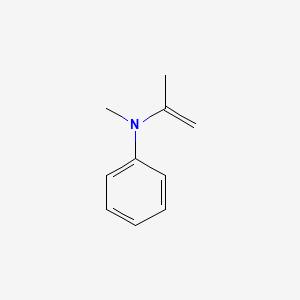

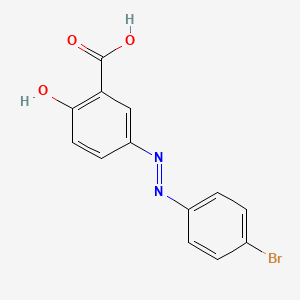
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)

